molecular formula C14H15N3O B4425927 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one

2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4425927
M. Wt: 241.29 g/mol
InChI Key: UEZGTXQKTFAOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic polycyclic heteroarene of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole scaffold fused with a pyrimidine ring, a structure known to mimic naturally occurring purine nucleotides. This similarity allows the molecule to interact readily with biological polymers, facilitating diverse weak interactions such as hydrogen bonds, van der Waals forces, and pi-stacking with therapeutic targets . The pyrimido[1,2-a]benzimidazole core is recognized as a privileged structure in the search for novel bioactive compounds. Researchers are particularly interested in its potential as an anticancer agent. Benzimidazole derivatives have demonstrated mechanisms of action that include topoisomerase inhibition, DNA intercalation, and acting as poly(ADP-ribose) polymerase (PARP) inhibitors . Furthermore, structural analogs of this compound have shown a broad spectrum of biological activities in published studies, including antibacterial, antifungal, and antiviral properties . The tert-butyl substituent at the 2-position is a key functional group that can be leveraged to modulate the compound's lipophilicity, metabolic stability, and overall binding affinity, making it a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2,3)11-8-12(18)17-10-7-5-4-6-9(10)15-13(17)16-11/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGTXQKTFAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tert Butylpyrimido 1,2 a Benzimidazol 4 1h One and Its Analogs

Classical Approaches to Pyrimido[1,2-a]benzimidazole (B3050247) Ring Systems

Traditional methods for constructing the pyrimido[1,2-a]benzimidazole core primarily rely on condensation and annulation reactions, which involve the formation of the pyrimidine (B1678525) ring onto a pre-existing 2-aminobenzimidazole (B67599) substrate.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of pyrimido[1,2-a]benzimidazol-4-ones. These reactions typically involve the cyclocondensation of 2-aminobenzimidazole with a 1,3-dielectrophilic species, such as a β-keto ester. The reaction proceeds by initial nucleophilic attack of one of the amino nitrogens of 2-aminobenzimidazole on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.

A notable example is the cyclocondensation of 2-aminobenzimidazole with various β-keto esters. beilstein-journals.org Microwave activation has been shown to significantly improve this process, leading to high yields of the desired pyrimido[1,2-a]benzimidazol-4-one derivatives in a very short reaction time (typically around 3 minutes). beilstein-journals.org This method provides an efficient route to a wide range of products with yields often exceeding 74%. beilstein-journals.org

Another classical approach involves a three-component condensation reaction. For instance, the one-pot reaction of 1H-benzimidazol-2-amine, an appropriate aldehyde (like p-chlorobenzaldehyde or p-bromobenzaldehyde), and malononitrile (B47326) can produce 4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives. nih.gov These intermediates can then be further modified to yield various analogs. nih.gov

Reactant 1Reactant 2Product TypeKey FeaturesYield (%)
2-Aminobenzimidazoleβ-Keto estersPyrimido[1,2-a]benzimidazol-4-onesMicrowave activation, short reaction time74-94 beilstein-journals.org
2-AminobenzimidazoleAldehyde, Malononitrile4-Amino-dihydropyrimido[1,2-a]benzimidazolesOne-pot, three-component reactionNot specified

Annulation Strategies

Annulation, the process of building a new ring onto an existing one, is another key classical strategy. In this context, it involves the formation of the pyrimidine ring onto the benzimidazole (B57391) core. These methods often utilize bifunctional reagents that react sequentially with the 2-aminobenzimidazole.

One such strategy employs β-bromo-α,β-unsaturated aldehydes, which react with 2-aminobenzimidazole to form the pyrimido[1,2-a]benzimidazole scaffold. nih.gov The reaction conditions can be optimized using microwave irradiation in the presence of a base like triethylamine (B128534) (Et₃N) and a dehydrating agent such as magnesium sulfate (B86663) (MgSO₄) in a solvent like DMF. nih.gov This approach represents an efficient method for creating the hybrid pyrimidobenzimidazole structure from readily available starting materials. nih.gov

Furthermore, the reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds provides a direct route to the fused ring system. nih.gov The use of heterogeneous catalysts can promote this reaction, often under solvent-free conditions, leading to high yields of the target molecules. nih.gov

Modern Catalytic Methods in Pyrimido[1,2-a]benzimidazolone Synthesis

To overcome the limitations of some classical methods, such as harsh reaction conditions or limited substrate scope, modern catalytic approaches have been developed. These often involve transition metals that facilitate key bond-forming steps, leading to more efficient and selective syntheses.

Transition Metal-Catalyzed Cyclization and Annulation

Transition metals like copper and palladium have been instrumental in developing novel synthetic routes to pyrimido[1,2-a]benzimidazoles and their precursors. nih.govrsc.org These catalysts enable reactions such as C-N and C-C bond formation through mechanisms like intramolecular cyclization and C-H activation. rsc.orgmdpi.com

Copper catalysts, particularly Copper(I) iodide (CuI), have proven effective in the synthesis of related heterocyclic systems through "click chemistry". mdpi.com While not a direct synthesis of the pyrimido[1,2-a]benzimidazol-4(1H)-one core, Cu(I)-assisted azide-alkyne cycloaddition (CuAAC) is a powerful method for creating complex molecules containing a 1,2,3-triazole ring, which can be incorporated as a substituent on the core structure. mdpi.com For example, a one-pot synthesis using CuI as a catalyst can efficiently produce tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates in high yields and purities. mdpi.com This methodology highlights the utility of copper catalysis in building complex substituents that could be appended to the pyrimido[1,2-a]benzimidazole framework.

CatalystReaction TypeSubstratesKey FeaturesYield (%)
CuIAzide-Alkyne CycloadditionTerminal alkynes, Organic azidesOne-pot, high purity, "click chemistry"~90-97 mdpi.com

Palladium catalysis is a powerful tool for the functionalization of heterocyclic compounds, including the benzimidazole core, which is the precursor to the target pyrimido[1,2-a]benzimidazole system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, allow for the introduction of aryl and amino groups at specific positions. mdpi.com

These reactions are crucial for synthesizing a diverse range of analogs. For instance, the challenging functionalization of the 5(6)-position of a benzimidazole core can be achieved via palladium-catalyzed reactions. mdpi.com A protected bromo-benzimidazole can be coupled with various aryl boronic acids (Suzuki-Miyaura) or anilines (Buchwald-Hartwig) to introduce new substituents. mdpi.com These reactions typically employ a palladium source, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, like XPhos. mdpi.com

Similarly, palladium-catalyzed intramolecular C-H arylation offers a method to construct fused-ring systems. beilstein-journals.org While not directly demonstrated for the pyrimido[1,2-a]benzimidazolone ring, the C-H arylation of amide derivatives of quinoline (B57606) and pyridine (B92270) using a palladium catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) can lead to cyclized products in high yields. beilstein-journals.org This principle of intramolecular C-H activation and subsequent C-C bond formation is a modern strategy applicable to the synthesis of complex heterocyclic architectures.

Catalyst SystemReaction TypeSubstratesProduct TypeYield (%)
Pd(OAc)₂ / XPhosBuchwald-Hartwig AminationN-protected-bromo-benzimidazole, anilinesN-Aryl-benzimidazole derivativesUp to 81 mdpi.com
Pd(OAc)₂ / PPh₃Suzuki-Miyaura CouplingN-protected-bromo-benzimidazole, aryl boronic acidsC-Aryl-benzimidazole derivativesNot specified
Pd(OAc)₂ / PPh₃Intramolecular C-H ArylationN-(bromoaryl)quinolinecarboxyamideFused heterocyclic compoundsUp to 94 beilstein-journals.org

Iron-Catalyzed Annulationrsc.orgresearchgate.net

A notable method for the synthesis of pyrimido[1,2-a]benzimidazoles involves an iron-catalyzed [3+2+1] annulation. rsc.org This three-component reaction efficiently combines 2-aminobenzimidazoles, alkynes, and N,N-dimethylaminoethanol, with the latter serving as a methine source. rsc.org The process is catalyzed by iron(III) chloride (FeCl₃), offering a simple and effective route to the target compounds. rsc.org This approach demonstrates good tolerance for various functional groups, making it applicable for constructing a library of biologically relevant pyrimido[1,2-a]benzimidazole derivatives. rsc.org Furthermore, the regioselectivity of the reaction can be controlled, allowing for the synthesis of specific aryl-substituted isomers when conducted in the presence of trifluoromethanesulfonic acid (TfOH). rsc.org

Table 1: Iron-Catalyzed [3+2+1] Annulation

Reactant 1 Reactant 2 Reactant 3 Catalyst Key Feature

Metal-Free Oxidative Cyclizationsnih.govacs.org

In alignment with sustainable chemistry, metal-free synthetic routes have been developed. One such approach involves the cyclocondensation of 2-aminobenzimidazole with CF₃-ynones, which proceeds through a cascade reaction of condensation followed by intramolecular cyclization. nih.govacs.org This method is distinguished by its atom economy and environmentally friendly conditions, as it requires no catalyst or solvent and can be promoted by sonochemistry. nih.govacs.org Another metal-free strategy involves the reaction of 2-aminobenzimidazoles with β-bromo-α,β-unsaturated aldehydes. nih.gov The optimization of these reaction conditions often involves the use of dimethylformamide (DMF) as a solvent under microwave irradiation, which facilitates the synthesis of the hybrid pyrimido[1,2-a]benzimidazole structure. nih.gov

Multicomponent Reactions for Pyrimido[1,2-a]benzimidazole Assemblyrsc.orgresearchgate.net

Multicomponent reactions (MCRs) are highly efficient for assembling complex molecules like pyrimido[1,2-a]benzimidazoles in a single step. nih.gov These reactions combine three or more reactants, offering advantages in terms of atom economy, simplicity, and time savings. lookchem.com A variety of catalysts have been employed to facilitate these transformations. For instance, a copper(I) iodide (CuI) catalyzed MCR of 2-aminobenzimidazole, aldehydes, and alkynecarboxylic acids has been developed to produce disubstituted pyrimido-[1,2-a]benzimidazoles. researchgate.net This process involves a cascade of reactions including decarboxylation, A³ coupling, and a 6-endo-dig cyclization. researchgate.net

Iron-catalyzed MCRs, as previously mentioned, also represent a significant strategy in this category. rsc.org Other catalytic systems, including those based on zinc oxide (ZnO), have been reported to effectively promote the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives from aldehydes, 2-aminobenzimidazole, and malononitrile. nih.govrsc.org

Table 2: Examples of Multicomponent Reactions for Pyrimido[1,2-a]benzimidazole Synthesis

Components Catalyst Solvent Key Advantages
2-Aminobenzimidazole, Aldehydes, Malononitrile ZnO@SO₃H@Tropine Solvent-free High yields (95-99%), short reaction times, reusable catalyst. rsc.org
2-Aminobenzimidazole, Aldehydes, Alkynecarboxylic Acids CuI / K₂CO₃ - Rapid construction of the scaffold via 6-endo-dig cyclization. researchgate.net
2-Aminobenzimidazoles, Alkynes, N,N-dimethylaminoethanol FeCl₃ - Simple and efficient [3+2+1] annulation. rsc.org

Green Chemistry Principles in Pyrimido[1,2-a]benzimidazolone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. This includes the use of solvent-free conditions, alternative energy sources like microwaves, and biocatalysis to create more sustainable processes.

Solvent-Free Reaction Conditionsnih.govrsc.org

Performing reactions without a solvent minimizes waste and avoids the use of potentially hazardous substances. rsc.org The synthesis of pyrimido[1,2-a]benzimidazoles has been successfully achieved under solvent-free conditions, often leading to high yields and simplified product isolation. nih.govresearchgate.net For example, the reaction between 2-aminobenzimidazoles and α,β-unsaturated carbonyl compounds using a reusable heterogeneous catalyst resulted in product yields of over 85%. nih.gov Similarly, a three-component reaction of an aldehyde, 2-aminobenzimidazole, and malononitrile can be conducted by heating the mixture at 120 °C in the presence of a ZnO-based nanocatalyst without any solvent. rsc.org Catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric form (PBBS) have also proven effective for the solvent-free synthesis of pyrimido[1,2-a]benzimidazoles. researchgate.net

Microwave-Assisted Synthesisnih.govlookchem.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. nih.govmdpi.com The synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives via the cyclocondensation of 2-aminobenzimidazole with β-keto esters is a prime example. Under microwave activation, this reaction can be completed in as little as three minutes, affording high yields of 74–94%. nih.gov Three-component reactions to form 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives have also been efficiently carried out in water under microwave irradiation, highlighting a green protocol with excellent yields and a reduced environmental impact. lookchem.comresearchgate.net This technique significantly accelerates the synthesis compared to conventional heating methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conditions Reaction Time Yield
Cyclocondensation of 2-aminobenzimidazole and β-keto esters Conventional Heating 8-24 hours nih.gov Good nih.gov
Cyclocondensation of 2-aminobenzimidazole and β-keto esters Microwave Irradiation 3 minutes nih.gov 74-94% nih.gov
Synthesis of 1,2-disubstituted benzimidazoles Conventional Heating 60 minutes mdpi.com 61.4% mdpi.com

Enzymatic Catalysis (e.g., Laccase-catalyzed)

Enzymatic catalysis represents a key pillar of green chemistry, offering high selectivity and mild reaction conditions. While the use of enzymes in the synthesis of heterocyclic compounds is a growing field, specific examples detailing the use of laccase or other enzymes for the direct synthesis of the 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one core are not prominently featured in the reviewed literature. The development of such biocatalytic methods remains an area for future research to further enhance the sustainable synthesis of this important scaffold.

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting greener chemical processes. researchgate.net In the synthesis of pyrimido[1,2-a]benzimidazole derivatives, ultrasound has been shown to significantly reduce reaction times and often obviates the need for catalysts, solvents, or additives. nih.govacs.org

One notable approach involves a catalyst- and solvent-free, sonochemistry-assisted method for synthesizing CF3-substituted benzo acs.orgjraic.comimidazo[1,2-a]pyrimidines from CF3-ynones and 2-aminobenzimidazole. nih.govacs.org This method is distinguished by its operational simplicity, high atom economy, and adherence to the principles of green chemistry. nih.govacs.org The reactions, which proceed through a cascade of condensation followed by intramolecular cyclization, demonstrate broad functional group tolerance. nih.govacs.org

Similarly, a facile one-pot, three-component synthesis of 2,4-diarylpyrimido[1,2-a]benzimidazoles has been developed under ultrasonic irradiation at room temperature. cu.edu.eg This method involves the reaction of 2-aminobenzimidazole, an aldehyde, and a β-ketosulfone in DMF. cu.edu.eg The use of ultrasound drastically reduces the reaction time from 6-8 hours under conventional heating to less than 20 minutes, while also improving product yields. cu.edu.eg The mechanism is proposed to start with a condensation between the aldehyde and the β-ketosulfone, followed by a Michael addition of 2-aminobenzimidazole, subsequent cyclization, and finally aromatization. cu.edu.eg

Another example of sonochemical activation was demonstrated in the synthesis of condensed pentacyclic chromeno[3',2':5,6]pyrimido[1,2-a]benzimidazoles from the reaction of chromene aldehydes with 2-aminobenzimidazole. nih.gov This process resulted in high product yields of up to 88% and a significantly reduced reaction time of just 10 minutes. nih.gov

The beneficial effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates. researchgate.net

ReactantsConditionsProductYield (%)TimeReference
2-Aminobenzimidazole, CF3-ynonesUltrasound, Solvent-freeCF3-substituted benzo acs.orgjraic.comimidazo[1,2-a]pyrimidinesHighShort nih.gov, acs.org
2-Aminobenzimidazole, Aldehydes, β-ketosulfoneUltrasound, DMF, Room Temp.2,4-Diarylpyrimido[1,2-a]benzimidazolesHigh< 20 min cu.edu.eg
2-Aminobenzimidazole, Chromene aldehydesUltrasoundChromeno[3',2':5,6]pyrimido[1,2-a]benzimidazolesup to 88%10 min nih.gov

Derivatization Strategies for Pyrimido[1,2-a]benzimidazol-4(1H)-one Scaffolds

The pyrimido[1,2-a]benzimidazol-4(1H)-one scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives through various functionalization strategies. These modifications are crucial for tuning the physicochemical and biological properties of the core molecule.

One common strategy involves the derivatization of the pyrimido[1,2-a]benzimidazolone intermediate itself. For example, a synthesized pyrimido[1,2-a]benzimidazolone was used as a precursor to obtain a series of novel 2-amino- and 2-mercaptopyrimido[1,2-a]benzimidazoles. nih.gov This highlights the utility of the carbonyl group at the C4 position as a handle for further chemical transformations.

Another key strategy focuses on introducing functional groups at various positions of the tricyclic system. The synthesis of new derivatives featuring protonable side chains at the 3 and/or 10 positions has been described. researchgate.net This is often achieved by starting with a precursor like 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one, which is prepared from 2-aminobenzimidazole and diethyl ethoxymethylenemalonate. researchgate.net The ester group at the C3 position can then be subjected to various transformations to introduce diverse side chains.

Alkylation is another important derivatization reaction. For instance, 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one was synthesized via the alkylation of the parent pyrimidobenzimidazole with dimethyl sulfate hydrate, demonstrating that both nitrogen and oxygen atoms can potentially be sites for functionalization. nih.gov

Furthermore, multicomponent reactions offer a direct way to build diversity around the scaffold. A one-pot, three-component synthesis using 2-aminobenzimidazole, various aromatic aldehydes, and malononitrile can produce a library of 2-amino-4-aryl-1,4-dihydropyrimido[1,2-a]pyrimidine-3-carbonitriles. rdd.edu.iqnih.gov These initial products can then be used as synthons for further derivatization. For example, reaction with acetic or propionic acid in the presence of POCl3 can yield further fused pyrimidine rings. rdd.edu.iq Reaction of the amino group with reagents like benzoyl chloride or phenylisothiocyanate allows for the introduction of additional cyclic structures. rdd.edu.iq

Precursor ScaffoldReagents/ConditionsType of DerivatizationResulting CompoundsReference
Pyrimido[1,2-a]benzimidazoloneN/A (further reaction)Functional group interconversion2-Amino- and 2-mercaptopyrimido[1,2-a]benzimidazoles nih.gov
3-Ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-oneVarious (hydrolysis, amidation etc.)Side chain introduction at C3/N10Derivatives with protonable side chains researchgate.net
Pyrimido[1,2-a]benzimidazol-2(1H)-oneDimethyl sulfate hydrateAlkylation1,4-Dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one nih.gov
4-Amino-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrileAcetic acid, POCl3AnnulationFused pyrimido[1,2-a]benzimidazoles rdd.edu.iq
4-Amino-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrileBenzoyl chloride / PhenylisothiocyanateCyclizationFused heterocyclic derivatives rdd.edu.iq

Chemical Reactivity and Transformation Studies of Pyrimido 1,2 a Benzimidazol 4 1h One

Nucleophilic and Electrophilic Reactivity of the Pyrimido[1,2-a]benzimidazole (B3050247) Core

The reactivity of the pyrimido[1,2-a]benzimidazole core is dictated by the electron distribution across its fused ring system. The benzimidazole (B57391) moiety is generally electron-rich and susceptible to electrophilic attack, while the pyrimidinone ring, influenced by the electron-withdrawing nature of the carbonyl group, is more prone to nucleophilic reactions.

The introduction of a tert-butyl group at the 2-position significantly influences the electronic and steric landscape of the molecule. As an electron-donating group, the tert-butyl substituent increases the electron density of the pyrimidine (B1678525) ring, which can modulate its reactivity towards electrophiles. However, the considerable steric bulk of the tert-butyl group can hinder the approach of reactants, particularly at adjacent positions.

Electrophilic Substitution: Electrophilic aromatic substitution reactions are expected to occur primarily on the benzimidazole ring. Studies on related pyrido[1,2-a]benzimidazoles have shown that halogenation and nitration favor substitution at the C-8 position. researchgate.net In the case of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one, electrophilic attack is anticipated to be directed to the electron-rich benzene (B151609) portion of the molecule. The precise regioselectivity will be a balance between the activating effect of the fused imidazole (B134444) ring and any directing effects from substituents on the benzimidazole ring itself.

Oxidation and Reduction Transformations of the Ring System

The pyrimido[1,2-a]benzimidazole ring system can undergo a variety of oxidation and reduction reactions, leading to the formation of diverse derivatives.

Oxidation: The most common oxidation reaction for this class of compounds involves the aromatization of a di- or tetrahydro-pyrimido[1,2-a]benzimidazole precursor. This is a crucial step in many synthetic routes to fully aromatic pyrimido[1,2-a]benzimidazoles. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and desired reaction conditions. mdpi.com

Oxidizing AgentSubstrateProductReference
p-Chloranil4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles4-amino-3-cyano-2-arylpyrimido[1,2-a]benzimidazoles mdpi.com

Reduction: The reduction of this compound can potentially occur at several sites, including the carbonyl group and the pyrimidine ring. The specific outcome of the reduction is highly dependent on the reducing agent and the reaction conditions employed.

Reduction of the Carbonyl Group: The carbonyl group at the C-4 position can be reduced to a hydroxyl group using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄). Further reduction to a methylene (B1212753) group (CH₂) could potentially be achieved under more forcing conditions or through a two-step process involving conversion of the hydroxyl group to a suitable leaving group followed by reductive cleavage.

Reduction of the Pyrimidine Ring: Catalytic hydrogenation or the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) could lead to the reduction of the pyrimidine ring, resulting in di- or tetrahydro-pyrimido[1,2-a]benzimidazole derivatives. The presence of the electron-donating tert-butyl group may influence the ease of reduction of the pyrimidine ring.

Functionalization at Specific Ring Positions

The functionalization of the pyrimido[1,2-a]benzimidazole core at specific positions is a key strategy for the synthesis of new derivatives with tailored properties.

Alkylation: The nitrogen atoms of the pyrimido[1,2-a]benzimidazole ring system are nucleophilic and can be readily alkylated. Studies on related systems have shown that alkylation can occur at both the N-1 and N-10 positions. The regioselectivity of the alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For example, the alkylation of 3-nitropyrimido-[1,2-a]benzimidazol-4-ones with alkyl iodides results in a mixture of N-1 and N-10 alkylated products. nih.gov

SubstrateAlkylating AgentProduct(s)Reference
3-Nitropyrimido-[1,2-a]benzimidazol-4-oneAlkyl iodideN-1 and N-10 alkylated regioisomers nih.gov
Halogenated 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-onesDimethyl sulfate (B86663)N-10 and N-1 methylated regioisomers nih.gov

Halogenation: The introduction of halogen atoms can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitution. Halogenation of 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones at the C-3 position has been reported. osi.lv

SubstrateHalogenating AgentProductReference
2-Methylpyrimido[1,2-a]benzimidazol-4(10H)-oneN-Halosuccinimide3-Halo-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one osi.lv

C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to introduce new substituents. While specific examples for the this compound are not extensively documented, based on the electronic properties of the ring system, C-H activation could potentially be directed to either the benzimidazole or the pyrimidine ring, depending on the catalytic system employed. The electron-rich benzimidazole ring would be a likely candidate for electrophilic C-H activation, while the pyrimidine ring could undergo nucleophilic or radical C-H functionalization.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its intricate structure.

In the ¹H NMR spectrum, the presence of the tert-butyl group would be indicated by a sharp singlet in the upfield region, typically around 1.3-1.5 ppm, integrating to nine protons. The aromatic protons of the benzimidazole (B57391) moiety would appear as a complex multiplet pattern in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts of these aromatic protons are influenced by the electronic environment and their position on the benzene (B151609) ring. Protons on the pyrimidine (B1678525) ring would also exhibit distinct signals, with their chemical shifts dependent on the surrounding functional groups. For instance, a proton at position 3, if present, would likely appear as a singlet in the olefinic region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals unambiguously. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic spin systems. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the precise assignment of the ¹³C signals based on the already assigned ¹H signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, further confirming the connectivity of the fused ring system and the position of the tert-butyl substituent. bohrium.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
C(CH₃)₃ 1.45 s
Ar-H 7.20 - 8.30 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C(CH₃)₃ 28.5
C(CH₃)₃ 35.0
C-aromatic 110.0 - 150.0
C=O 160.0
C=N 155.0

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₁₄H₁₅N₃O).

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum would offer valuable structural information. A characteristic fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation and a fragment ion at [M-15]⁺. Another significant fragmentation pathway could involve the loss of the entire tert-butyl group, leading to a fragment at [M-57]⁺. Further fragmentation of the heterocyclic ring system would produce a series of smaller ions, providing additional confirmation of the core structure.

Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that could also be employed, particularly for confirming the molecular weight with minimal fragmentation, typically showing a strong protonated molecular ion peak [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group in the pyrimidone ring. The C=N stretching vibration of the imidazole (B134444) and pyrimidine rings would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as a series of absorptions between 1450 and 1600 cm⁻¹.

The presence of the tert-butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365 cm⁻¹ (for the symmetrical deformation) and 1390 cm⁻¹ (for the asymmetrical deformation). Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The N-H stretching vibration of the benzimidazole ring, if the compound exists in its tautomeric form, would be observed as a broad band in the region of 3200-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (amide) 1690 Strong
C=N 1630 Medium
Aromatic C=C 1450-1600 Medium-Weak
C-H (aliphatic) 2850-2970 Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the fused benzimidazole and pyrimidine ring systems. nih.govresearchgate.net

For this compound, a successful crystallographic analysis would definitively establish the regiochemistry of the fusion between the pyrimidine and benzimidazole rings. It would also reveal the conformation of the tert-butyl group relative to the heterocyclic core. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated. nih.gov This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with biological targets. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the compound's solid-state architecture. nih.gov

Computational and Theoretical Investigations of 2 Tert Butylpyrimido 1,2 a Benzimidazol 4 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No published studies were found that specifically performed DFT calculations on 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one.

HOMO-LUMO Energy Gaps and Molecular Orbitals

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the characteristics of the molecular orbitals for this specific compound.

Dipole Moment and Electronegativity Calculations

Calculations for the dipole moment and electronegativity of this compound have not been reported in the scientific literature.

Quantum Chemical Parameters for Reactivity Prediction

Information regarding quantum chemical parameters such as chemical hardness, softness, and electrophilicity index for this compound is not available.

Molecular Dynamics Simulations

No literature was found describing molecular dynamics simulations involving this compound to study its interactions.

In Silico Mechanistic Predictions for Reactions and Biological Interactions

There are no in silico studies in the available literature that predict the reaction mechanisms or biological interactions of this compound.

Structure Activity Relationship Sar Studies of Pyrimido 1,2 a Benzimidazol 4 1h One Derivatives

Impact of Substituents on Biological Activities

The nature and position of substituents on the pyrimido[1,2-a]benzimidazol-4(1H)-one scaffold play a pivotal role in modulating their biological activities, which span anticancer, antiparasitic, and corticotropin-releasing factor-1 (CRF-1) receptor antagonist effects. nih.govmdpi.comsemanticscholar.org

Positional Effects of Functional Groups on Activity

The strategic placement of functional groups on the pyrimido[1,2-a]benzimidazole (B3050247) core significantly influences the resulting biological activity.

For instance, in the context of anti-inflammatory activity, SAR studies on benzimidazole (B57391) derivatives, the core of the target compound, indicate that substitutions at the N1, C2, C5, and C6 positions are crucial. nih.gov For example, a diarylamine at the C2 position and a carboxamide at the C3 position of a benzimidazole scaffold can lead to bradykinin (B550075) receptor antagonism. nih.gov

In a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives evaluated for anticancer activity, the substitution pattern on the aryl rings at positions 2 and 4 was found to be a key determinant of potency. nih.gov Specifically, compound 5h with a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl (B3050149) group at position 4 exhibited potent anti-tumor activity across a range of human cancer cell lines, with superior sub-micromolar activity against leukemia. nih.gov This suggests that electron-withdrawing groups at the para position of the phenyl ring at C-2 and electron-donating groups at the para position of the phenyl ring at C-4 may be favorable for anticancer efficacy. nih.gov

Furthermore, in studies on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as CRF-1 receptor antagonists, the presence of an electronegative atom like chlorine at the 9-position of the benzimidazole ring was shown to increase binding activity. semanticscholar.org Additionally, modifications at the 6-position indicated that replacing a diethylamino group with a hydroxyl, cyano, or methoxy (B1213986) group maintained activity while reducing lipophilicity. semanticscholar.org The presence of a fluorine atom was also noted to improve metabolic stability. semanticscholar.org

The following table summarizes the positional effects of various substituents on the biological activity of pyrimido[1,2-a]benzimidazole derivatives based on reported research findings.

PositionSubstituentBiological ActivityReference Compound/SeriesKey Finding
C2 4-ChlorophenylAnticancer (Leukemia)2,4-Diaryl-pyrimido[1,2-a]benzimidazolesPotent anti-tumor activity observed. nih.gov
C4 4-MethoxyphenylAnticancer (Leukemia)2,4-Diaryl-pyrimido[1,2-a]benzimidazolesContributes to potent anti-leukemic action. nih.gov
C9 ChlorineCRF-1 Receptor Antagonism1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazolesIncreases binding activity. semanticscholar.org
C6 Hydroxyl, Cyano, MethoxyCRF-1 Receptor Antagonism1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazolesMaintains activity with reduced lipophilicity. semanticscholar.org

Influence of Stereochemistry on Biological Efficacy

The stereochemical configuration of substituents can have a profound impact on the biological efficacy of chiral pyrimido[1,2-a]benzimidazole derivatives. Although many studies have been conducted on racemic mixtures, the potential for enhanced activity and selectivity with specific enantiomers is recognized. mdpi.comresearchgate.net

In a study of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles with antiparasitic activity, the active compounds were tested as racemic mixtures. mdpi.comresearchgate.net The researchers suggested that the separation of enantiomers and subsequent biological testing could lead to an increase in activity against Toxoplasma gondii and Leishmania major parasites. mdpi.comresearchgate.net This highlights the importance of stereochemistry in the interaction between the drug molecule and its biological target. The differential binding of enantiomers to a chiral receptor or enzyme active site is a well-established principle in medicinal chemistry, often leading to one enantiomer being significantly more active (the eutomer) than the other (the distomer).

Scaffold Modifications and Their Bioactivity Implications

Alterations to the core pyrimido[1,2-a]benzimidazole scaffold have been explored to modulate biological activity and improve physicochemical properties. nih.govuct.ac.za Such modifications can include ring substitutions, fusion of additional rings, or altering the degree of saturation.

For example, replacing the benzene (B151609) ring of the benzimidazole moiety with a pyridine (B92270) ring to form an imidazo[4,5-b]pyridine fused system has been investigated. uctm.edu In a series of thiazolo[3,4-a]benzimidazoles, this modification led to compounds with reproducible in vitro anti-HIV activity. uctm.edu Conversely, the introduction of a bulkier naphthyl group in place of the benzene ring had a negative impact on activity. uctm.edu

In the context of antimalarial agents, pyrimido[1,2-a]benzimidazoles were investigated as analogs of pyrido[1,2-a]benzimidazoles with the aim of improving physicochemical properties such as aqueous solubility. uct.ac.za This scaffold modification resulted in compounds with high in vitro antiplasmodial activity and superior cytotoxicity profiles, demonstrating the potential of scaffold hopping to enhance drug-like properties while maintaining or improving biological efficacy. uct.ac.za

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

A 3D-QSAR study was performed on a series of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists. semanticscholar.orgnih.gov This study utilized the k-Nearest Neighbor (kNN) method with a stepwise forward variable selection approach. The best 3D-QSAR model was generated with a q² value of 0.6013 and a q²_se value of 0.3167. semanticscholar.org The model indicated that electrostatic fields play a significant role in the biological activity. Specifically, an electrostatic field range (E_1108: -0.0015 to 0.0406) skewed towards the negative side suggests that increasing the electronegativity of substituents on the tetrahydropyrimido-[1,2-a]benzimidazole core is favorable for CRF-1 antagonistic activity. nih.gov

Another 2D-QSAR study on substituted benzimidazole derivatives as antitubercular agents employed Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLR) analyses. ijpsr.com The generated models indicated that descriptors such as SsOHcount, Ipc Average, Delta AlphaA, Delta AlphaB, and chi6chain are directly proportional to the antitubercular activity. ijpsr.com While not directly on the pyrimido[1,2-a]benzimidazol-4(1H)-one scaffold, these findings provide valuable insights into the types of physicochemical properties that can influence the biological activity of benzimidazole-containing compounds.

Biological Activity Profiles and Preclinical Mechanistic Investigations

Anticancer Activity Research

The anticancer potential of the benzimidazole (B57391) scaffold and its fused derivatives like pyrimido[1,2-a]benzimidazole (B3050247) is a primary focus of ongoing research. Studies have identified several key areas where these compounds exhibit inhibitory or modulatory activity relevant to oncology.

The ubiquitin-proteasome system is a critical regulator of protein stability and cellular homeostasis, and its dysregulation is implicated in various cancers. Deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 5 (USP5), are key components of this system and have emerged as viable targets for cancer therapy. At present, there is no specific published research directly linking 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one or its immediate structural analogs to the inhibition of USP5.

The MYCN oncogene is a crucial driver in several aggressive cancers, most notably neuroblastoma, where its amplification is associated with poor prognosis. nih.gov Therapeutic strategies aimed at targeting the MYCN pathway are of significant interest. However, literature searches did not yield specific studies investigating the effect of this compound on the MYCN oncogene pathway.

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of cancer. Lymphocyte-Specific Protein Tyrosine Kinase (Lck) is a member of the Src family of kinases and plays a vital role in T-cell signaling. The benzimidazole and pyrimidine (B1678525) moieties are common features in many kinase inhibitors. Research has led to the development of 2-benzimidazole substituted pyrimidines as potent inhibitors of Lck. nih.gov A series of 4-amino-6-benzimidazole-pyrimidines demonstrated high potency, with several analogs exhibiting IC₅₀ values in the single-digit nanomolar range in both biochemical and cellular assays, establishing this scaffold as a new class of tyrosine kinase inhibitors. nih.gov

Table 1: Lck Inhibition by Related Pyrimidine Benzimidazole Compounds Note: Data for the specific compound this compound is not available. The table shows representative data for the broader class of pyrimidine benzimidazoles.

Compound Class Target Activity
4-Amino-6-benzimidazole-pyrimidines Lck Single-digit nM IC₅₀ nih.gov

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription. They are validated targets for anticancer drugs. The benzimidazole scaffold has been identified in molecules that inhibit these enzymes. For instance, certain bisbenzimidazole derivatives have been shown to be effective and selective inhibitors of bacterial DNA topoisomerase I, with IC₅₀ values in the low micromolar range (2.47–6.63 μM). nih.gov While many benzimidazoles target bacterial topoisomerases, this activity highlights the potential of the core structure to interact with this class of enzymes. A related but distinct scaffold, pyrimido[1,6-a]benzimidazole, has been found to function as a topoisomerase II-targeted agent, enhancing DNA cleavage mediated by the enzyme. nih.gov

A significant body of research has demonstrated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, including the human liver cancer cell line, HepG2. One novel benzimidazole derivative, se-182, exhibited potent, dose-dependent cytotoxicity against HepG2 cells with an IC₅₀ value of 15.58 µM, which was more potent than the standard chemotherapy drug cisplatin (B142131) (IC₅₀ = 37.32 µM) in the same study. jksus.org Other studies have also reported significant anticancer activity of benzimidazole compounds against HepG2 cells. jksus.orgnih.gov For example, certain Cu(II)-dipeptide complexes incorporating a 2-(4'-thiazolyl)benzimidazole ligand also showed effective cytotoxicity against HepG2 cells. nih.gov

Table 2: Cytotoxicity of Benzimidazole Derivatives Against HepG2 Cancer Cells Note: Data for the specific compound this compound is not available. The table shows representative data for the broader class of benzimidazole derivatives.

Compound Cell Line Cytotoxicity (IC₅₀) Reference
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.org
Cisplatin (Reference) HepG2 37.32 µM jksus.org

Beyond direct enzyme inhibition, the anticancer effects of benzimidazole derivatives often involve the modulation of cellular pathways that control cell survival and death. Studies on the activity of a novel benzimidazole salt in HepG2 cells revealed that its cytotoxic effects are linked to the induction of apoptosis. jksus.org Real-time PCR analysis showed that treatment with the compound led to elevated mRNA expression levels of pro-apoptotic markers such as BAX, CASPASE-3, and CASPASE-8. This suggests that the compound triggers cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, a common mechanism for effective anticancer agents. jksus.org

Antimicrobial and Antiparasitic Activity

Members of the pyrimido[1,2-a]benzimidazole class have demonstrated a spectrum of antimicrobial and antiparasitic activities. nih.govnih.gov This is an extension of the well-documented biological activities of the benzimidazole core, which is present in numerous approved drugs. nih.gov

Research into pyrimido[1,2-a]benzimidazole derivatives has revealed potential antibacterial properties. Studies on this class of compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have been screened for activity against bacterial strains such as the Gram-positive Staphylococcus aureus and Staphylococcus epidermidis, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate to good activity. researchgate.net The mechanism of action for benzimidazole-related compounds is thought to involve the inhibition of nucleic acid and protein biosynthesis in the bacterial cell wall, acting as competitive inhibitors that replace natural purines. nih.gov While the broader class shows promise, specific data on the antibacterial efficacy of this compound against these pathogens is not detailed in the available literature.

The benzimidazole scaffold is a cornerstone of many commercial fungicides. Extending this, derivatives of the pyrimido[1,2-a]benzimidazole class have been investigated for their antifungal potential. One study screened newly synthesized compounds against the fungal strain Aspergillus niger. researchgate.net Furthermore, related benzimidazole derivatives have been evaluated against a range of plant pathogenic (phytopathogenic) fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani, with some compounds showing significant growth inhibition. researchgate.net Despite the recognized antifungal potential of the core structure, specific studies detailing the activity of this compound against phytopathogens have not been identified.

The antiparasitic potential of the pyrimido[1,2-a]benzimidazole scaffold has been a key area of investigation. nih.govresearchgate.net A 2023 study synthesized and evaluated a series of fourteen pyrimido[1,2-a]benzimidazole compounds for their activity against the protozoan parasites Leishmania major, a causative agent of cutaneous leishmaniasis, and Toxoplasma gondii, the parasite responsible for toxoplasmosis. researchgate.netnih.gov

Within this series, the 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole derivative (referred to as compound 2a ) demonstrated excellent activity against both the promastigote and amastigote stages of L. major, with effective concentration (EC50) values in the nanomolar range. nih.gov Its potency was found to be greater than that of the approved antileishmanial drug Amphotericin B against promastigotes. nih.gov

Another derivative, 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole (compound 3b ), was found to be highly active and selective against T. gondii. researchgate.netmdpi.com This compound showed lower toxicity to host cells compared to the control drug atovaquone, highlighting its potential as a selective antiparasitic candidate. nih.gov The findings underscore the promise of the pyrimido[1,2-a]benzimidazole framework for developing new treatments for these neglected parasitic diseases. researchgate.netnih.gov

Antiparasitic Activity of Pyrimido[1,2-a]benzimidazole Derivatives nih.govresearchgate.net
CompoundOrganismEC50 (µM)Control DrugControl EC50 (µM)
Compound 2aL. major (promastigotes)0.40Amphotericin B0.50
Compound 2aL. major (amastigotes)0.20Amphotericin B0.20
Compound 3bT. gondii2.80Atovaquone0.002

Anti-inflammatory Potential and Mechanisms

Benzimidazole and its fused heterocyclic derivatives are recognized as privileged structures in the discovery of anti-inflammatory agents. nih.gov They have been investigated for their ability to modulate various therapeutic targets involved in inflammatory pathways. nih.govnih.gov

The anti-inflammatory action of many drugs is achieved through the inhibition of key enzymes in the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Likewise, the 5-lipoxygenase (5-LO) pathway, which produces pro-inflammatory leukotrienes, is another critical target. nih.gov The 5-lipoxygenase-activating protein (FLAP) is essential for leukotriene biosynthesis, as it presents arachidonic acid to 5-LO. nih.govresearchgate.net

The benzimidazole scaffold has been identified as a pharmacophore for crafting agents that target COX enzymes and FLAP. nih.gov In fact, benzimidazole-containing compounds represent a distinct subclass of FLAP inhibitors. nih.gov While the general class of benzimidazoles is being actively explored for these properties, specific enzymatic inhibition data for this compound is not currently available in the scientific literature.

The anti-inflammatory effects of therapeutic agents are often mediated by their ability to modulate the production of pro-inflammatory cytokines and interact with key signaling receptors. Benzimidazole derivatives are known to be investigated for their effects on cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as their potential to interact with cannabinoid and bradykinin (B550075) receptors. nih.gov For example, studies on certain benzimidazole derivatives have demonstrated a significant reduction in TNF-α and IL-6 levels in animal models of inflammation. atjls.com This suggests that the core scaffold has the potential to interfere with these critical inflammatory signaling pathways. However, specific research detailing the modulatory effects of this compound on these specific cytokines and receptors has not been reported.

Other Biological Activities (Preclinical)

Preclinical research has explored various biological activities of pyrimido[1,2-a]benzimidazole derivatives, revealing a spectrum of potential therapeutic applications. These investigations have primarily focused on their antiviral, antioxidant, and cell signaling modulating properties.

The pyrimido[1,2-a]benzimidazole framework, being a fused heterocyclic system, is of significant interest in the development of novel antiviral agents. nih.govrdd.edu.iq The structural resemblance to nucleobases suggests that these compounds could potentially interfere with viral replication processes. nih.gov A comprehensive review of the pharmacological uses of pyrimido[1,2-a]benzimidazoles highlights their consideration as structures with potential antiviral effects. nih.gov However, specific in vitro or in vivo antiviral data for this compound or other 2-substituted-4-oxo derivatives are not extensively detailed in the currently available scientific literature. The broader class of benzimidazole-containing compounds has shown promise, with some hybrids exhibiting activity against various viruses. mdpi.com Further targeted studies are necessary to elucidate the specific antiviral profile of this compound.

Several studies have investigated the antioxidant potential of the pyrimido[1,2-a]benzimidazole scaffold. For instance, a series of newly synthesized pyrimido[1,2-a]benzimidazole derivatives were screened for their antioxidant activities and showed excellent results. wjpsonline.com The evaluation of these compounds often involves assessing their ability to scavenge free radicals and inhibit lipid peroxidation. While these findings are promising for the general class of pyrimido[1,2-a]benzimidazoles, specific data on the antioxidant capacity of this compound is not explicitly available. The antioxidant properties can be significantly influenced by the nature and position of substituents on the heterocyclic core.

Recent research has demonstrated that pyrimido[1,2-a]benzimidazole derivatives can modulate cellular signaling pathways, particularly those involved in cancer progression. A study focusing on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives identified them as potent anti-leukemia agents. imtm.cznih.gov

In this study, a series of compounds were evaluated for their in vitro anti-tumor activity across a panel of human cancer cell lines. imtm.cz Notably, compounds 5e and 5h from this series were found to significantly inhibit BMX kinase, a non-receptor tyrosine kinase that plays a role in various cellular functions, including cell growth, differentiation, and apoptosis. imtm.cz The inhibition of BMX kinase suggests a potential mechanism for the observed anticancer effects. imtm.cz

The study also investigated the impact of these compounds on downstream cellular processes. Treatment with these derivatives led to changes in the cell cycle of leukemia cell lines and induced apoptosis, as evidenced by the activation of caspases 3/7. imtm.cz Furthermore, alterations in the levels of proteins associated with cell death and viability, such as PARP-1 and Mcl-1, were observed. imtm.cz

CompoundKinase TargetActivity
5eBMX kinaseSignificant Inhibition
5hBMX kinaseSignificant Inhibition

These findings underscore the potential of the pyrimido[1,2-a]benzimidazole scaffold as a template for the design of novel kinase inhibitors that can modulate cellular signaling pathways implicated in diseases such as cancer.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of cyclic nucleotides, such as cAMP and cGMP, and are important targets in drug discovery. While various heterocyclic compounds have been investigated as PDE inhibitors, there is currently a lack of specific evidence in the scientific literature to suggest that this compound or other pyrimido[1,2-a]benzimidazole derivatives are inhibitors of phosphodiesterase 2 (PDE2). science.gov Research on PDE inhibitors has largely focused on other chemical scaffolds. science.govfrontiersin.org Therefore, the potential for this specific compound class to act as PDE2 inhibitors remains an open area for investigation.

Emerging Applications Beyond Medicinal Chemistry

Material Science Applications (e.g., electronic or photonic properties)

The conjugated planar structure of annulated benzimidazoles, including the pyrimido[1,2-a]benzimidazole (B3050247) core, is associated with notable photophysical properties. nih.gov This makes them attractive candidates for applications in optoelectronics, where they can function as phosphors and fluorescent dyes in various materials. nih.gov The electronic characteristics of the pyrimido[1,2-a]benzimidazole scaffold have been the subject of theoretical and experimental investigations.

Studies on derivatives of 2,4-diphenyl-1,4-dihydrobenzo frontiersin.orgresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) have revealed that these compounds are non-planar, which significantly influences their electronic and structural properties. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the ground state properties of these molecules. nih.gov For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the energy gap (ΔE), are critical parameters that determine the electronic behavior and reactivity of these compounds. nih.gov Research has indicated that specific substitutions on the pyrimido[1,2-a]benzimidazole ring system can modulate these electronic properties. nih.gov

The extended conjugation in these molecules leads to delocalization of electrons, which is fundamental to their fluorescent properties. nih.gov The specific electronic and photonic properties of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one have not been extensively detailed in publicly available literature, but the general characteristics of the parent scaffold suggest potential for use in the development of novel organic electronic materials.

Agricultural Applications (e.g., herbicidal or fungicidal properties)

The benzimidazole (B57391) moiety is a well-established pharmacophore in a range of biologically active compounds, including those with applications in agriculture. nih.gov Various derivatives of pyrimido[1,2-a]benzimidazole have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects. nih.govresearchgate.netresearchgate.net These properties suggest that compounds within this class, including this compound, could be explored for their potential as agrochemicals.

For instance, certain pyrimido[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showing moderate to good activity. researchgate.net The presence of specific substituents on the phenyl ring attached to the benzimidazole core has been shown to significantly enhance antibacterial and antifungal activities. researchgate.net While direct evidence for the herbicidal properties of this compound is not prominent, the structural similarities to other biologically active heterocyclic compounds warrant investigation into this area. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to exhibit good herbicidal activity against certain weeds. semanticscholar.org

The development of new agrochemicals is a continuous effort to overcome resistance and improve efficacy. The diverse biological activities of the pyrimido[1,2-a]benzimidazole scaffold make it a promising area for future research in the quest for novel herbicides and fungicides.

Use as Organic Fluorophores

The intrinsic fluorescence of the pyrimido[1,2-a]benzimidazole scaffold makes it a subject of interest for applications as organic fluorophores. nih.gov The fluorescence in these compounds arises from the highly conjugated polycyclic aromatic system, which facilitates electronic transitions upon absorption of light. nih.gov

Research on related pyrido[1,2-a]benzimidazole (B3050246) compounds has demonstrated their utility in cellular imaging without the need for attaching external fluorescent dyes. nih.gov These compounds exhibit absorption maxima around 420 nm and fluorescence emission in the range of 480-500 nm. nih.gov The emission wavelength can be influenced by the solvent, a phenomenon known as solvatochromism, which indicates a change in the electronic charge distribution upon excitation. sci-hub.st

A study on a macromolecule incorporating a pyrimido[1,2-a]benzimidazole derivative, 1,4-bis(2-(2-phenylpyrimido[1,2-a]benzimidazol-4-yl)phenoxy)butan (BPPB), showed a red shift in its fluorescence emission maxima with increasing solvent polarity. sci-hub.st This solvatochromic effect underscores the potential for developing sensors based on these fluorophores. The crystalline solid of BPPB was also found to exhibit excimer-like emission. sci-hub.st

Given these findings, this compound, with its conjugated system, is expected to possess fluorescent properties. Further investigation into its specific photophysical characteristics, such as quantum yield and photostability, could pave the way for its use in various applications, including as a fluorescent probe or in the development of light-emitting materials.

Corrosion Inhibition Studies

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in aggressive acidic, basic, and salt solutions. nih.gov The mechanism of inhibition is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosion process. d-nb.inforesearchgate.net The heteroatoms (nitrogen, and in some cases, oxygen or sulfur) and the aromatic rings in the benzimidazole structure play a crucial role in the adsorption process. d-nb.inforesearchgate.net

Studies on imidazo[1,2-a]pyrimidine derivatives have demonstrated their excellent performance as corrosion inhibitors for mild steel in hydrochloric acid solutions. frontiersin.org These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm model. frontiersin.org

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has traditionally been achieved through various methods, including the condensation of 2-aminobenzimidazole (B67599) with β-keto esters or α,β-unsaturated carbonyl compounds. nih.gov However, future research is increasingly directed towards the development of more efficient, atom-economical, and environmentally friendly synthetic strategies.

Key future directions include:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, reducing waste and improving efficiency. rsc.orgosi.lv Future work will likely focus on discovering new MCRs that allow for greater diversity in the substitution patterns of the pyrimido[1,2-a]benzimidazole core. researchgate.net

Flow Chemistry and Automation: The use of integrated continuous flow systems offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govacs.org Applying this technology will enable the rapid synthesis of large libraries of analogs for screening.

Green Chemistry Approaches: Emphasis will be placed on sustainable methods, such as ultrasound-assisted synthesis, which can reduce reaction times and energy consumption while avoiding hazardous solvents. nih.govacs.orgacs.org The development and application of reusable, heterogeneous catalysts, such as nano-catalysts, will also be a priority to minimize environmental impact. rsc.orgrsc.org

Novel Starting Materials: Exploration of new and readily available starting materials beyond the conventional 2-aminobenzimidazole and 1,3-dicarbonyl compounds will open avenues for novel structural modifications and intellectual property. nih.gov

Table 1: Emerging Sustainable Synthetic Methodologies for Pyrimido[1,2-a]benzimidazoles

MethodologyKey AdvantagesRepresentative Catalyst/ConditionFuture Exploration
Ultrasound-Assisted Synthesis Reduced reaction times, energy efficiency, metal- and solvent-free conditions. nih.govacs.orgSonochemistry. nih.govApplication to a wider range of substrates and complex target molecules.
Integrated Flow Systems Scalability, enhanced safety, precise control over reaction parameters. acs.orgTandem Sonochemistry-Flow systems. nih.govDevelopment of fully automated, multi-step flow syntheses for analog libraries.
Reusable Nano-catalysis High efficiency, ease of separation, recyclability, environmental friendliness. rsc.orgrsc.orgZnO@SO3H@Tropine. rsc.orgDesign of novel, highly selective nanocatalysts for asymmetric synthesis.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, improved purity. nih.govGuanidine hydrochloride, solvent-free. nih.govOptimization for large-scale production and synthesis of complex derivatives.

Advanced SAR Studies and Targeted Analog Design

While numerous pyrimido[1,2-a]benzimidazole derivatives have been synthesized, a systematic and comprehensive understanding of their structure-activity relationships (SAR) is still evolving. Future research will need to employ advanced medicinal chemistry strategies to refine the scaffold for specific biological targets.

Key future directions include:

Systematic Library Synthesis: Designing and synthesizing focused libraries of compounds where substituents at each position of the benzimidazole (B57391) and pyrimidine (B1678525) rings are systematically varied. This will allow for a detailed mapping of the chemical space and its impact on biological activity.

Improving Physicochemical Properties: A significant hurdle for the therapeutic development of this class of compounds is their often-poor aqueous solubility and suboptimal pharmacokinetic profiles. uct.ac.za Future analog design must focus on introducing functional groups that enhance solubility, metabolic stability, and bioavailability without compromising potency.

Fluorine Chemistry: The strategic incorporation of fluorine atoms has been shown to be critical for modulating the activity of pyrimido[1,2-a]benzimidazoles, particularly in the context of antiparasitic agents. mdpi.com Further exploration of fluorinated analogs is a promising avenue for enhancing potency and pharmacokinetic properties.

Isosteric Replacement: The benzimidazole core is an isostere of natural purine (B94841) bases, which contributes to its biological activity. nih.gov Future studies could explore the replacement of the benzimidazole moiety with other related heterocycles (e.g., imidazo[1,2-a]pyridines) to probe the importance of this core structure and discover new scaffolds with improved properties. uct.ac.za

Table 2: Key SAR Insights and Future Analog Design Strategies

Structural Position / ModificationObserved SAR InsightFuture Design StrategyDesired Outcome
C2-Position (Pyrimidine Ring) Substituents like trifluoromethyl or aryl groups significantly influence anticancer and DNA-topoisomerase I inhibitory activity. nih.govresearchgate.netIntroduce diverse heterocyclic and functionalized aryl groups.Enhanced target-specific potency and selectivity.
C4-Position (Pyrimidine Ring) Aryl groups at this position are crucial for anti-leukemia activity. nih.govExplore bioisosteric replacements for the aryl ring; introduce polar groups.Improved solubility and pharmacokinetic profile.
Benzene (B151609) Ring Substitution Substitution patterns (e.g., 2,6-dimethylphenyl) are critical for potent Lck kinase inhibition. nih.govPerform systematic scans with various electronic and steric groups.Optimize kinase selectivity and overcome potential resistance.
Fluorophenyl Substitution 3-Fluorophenyl and 3,5-difluorophenyl substitutions are preferred for antiparasitic activity against T. gondii and L. major. mdpi.comSynthesize a wider range of mono-, di-, and tri-fluorinated phenyl analogs.Maximize antiparasitic potency and selectivity.

Identification of New Biological Targets and Mechanism of Action Elucidation

The pyrimido[1,2-a]benzimidazole scaffold has demonstrated activity against a wide range of diseases, suggesting it may interact with multiple biological targets. A critical future direction is to move beyond phenotypic screening and identify the specific molecular targets and mechanisms of action for the most promising compounds.

Key future directions include:

Kinase Panel Screening: Many derivatives have shown potent anticancer activity, and kinases are a common target. nih.gov Systematic screening of potent compounds against large panels of human kinases can identify novel targets or clarify the polypharmacology of existing leads. For instance, certain 2,4-diaryl derivatives were found to inhibit BMX kinase, a previously unknown target for this scaffold. nih.gov

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct cellular targets of bioactive compounds in an unbiased manner, helping to uncover novel mechanisms of action.

Target Deconvolution: For compounds identified through phenotypic screens (e.g., antimalarial or antiviral hits), advanced molecular biology and genetic approaches (e.g., CRISPR/Cas9 screening, thermal proteome profiling) will be essential to pinpoint the specific parasite or viral proteins being inhibited.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their protein targets will provide invaluable atomic-level insights into the binding mode. This information is crucial for guiding the rational design of next-generation inhibitors with improved affinity and selectivity.

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The integration of computational tools is set to revolutionize the discovery and optimization of new pyrimido[1,2-a]benzimidazole derivatives. Cheminformatics and artificial intelligence (AI) can significantly accelerate the design-make-test-analyze cycle.

Key future directions include:

Virtual Screening and Docking: As new biological targets are identified (see 9.3), molecular docking studies can be used to screen large virtual libraries of pyrimido[1,2-a]benzimidazoles to prioritize compounds for synthesis. tandfonline.com

AI-Driven De Novo Design: Machine learning models, including generative adversarial networks (GANs), can be trained on existing SAR data to design novel pyrimido[1,2-a]benzimidazole structures with predicted high potency and desirable drug-like properties.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for the early-stage filtering of compounds. tandfonline.comnih.gov This allows researchers to focus synthetic efforts on analogs with a higher probability of downstream success.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will help to quantitatively predict the biological activity of unsynthesized analogs, providing a deeper understanding of the key structural features required for potency.

Development of Pyrimido[1,2-a]benzimidazolone Scaffolds for Diverse Non-Medicinal Applications

While the primary focus has been on pharmacological applications, the unique structural and electronic properties of the pyrimido[1,2-a]benzimidazole scaffold make it a candidate for development in materials science.

Key future directions include:

Organic Electronics: The conjugated and planar structure of the pyrimido[1,2-a]benzimidazole core suggests potential applications in optoelectronics. nih.gov Research could focus on synthesizing derivatives with tailored electronic properties for use as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes and Dyes: The scaffold's inherent fluorescence could be exploited to develop chemical sensors or biological probes. nih.gov By functionalizing the core with specific recognition moieties, it may be possible to create sensors that exhibit a fluorescent response upon binding to specific ions, molecules, or biological macromolecules.

Polymer Science: Incorporation of the pyrimido[1,2-a]benzimidazolone unit into polymer backbones could lead to new materials with enhanced thermal stability, unique photophysical properties, or specific charge-transport characteristics for applications in advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The core pyrimidobenzimidazole scaffold is typically synthesized via condensation of 2-aminobenzimidazole with activated carbonyl derivatives. For example, diethyl ethoxymethylenemalonate is a key reagent for forming the pyrimidine ring, followed by alkylation to introduce the tert-butyl group . Optimization of temperature (80–100°C) and solvent (e.g., ethanol or DMF) is critical to minimize side products. Alkylation of sodium salts of intermediates (e.g., using tert-butyl bromide) requires anhydrous conditions and inert atmospheres to enhance regioselectivity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Characterization involves a combination of ¹H/¹³C NMR (to confirm substituent positions and purity), mass spectrometry (for molecular weight validation), and X-ray crystallography (to resolve regiochemical ambiguities). For instance, X-ray studies on analogous compounds reveal hydrogen-bonded dimers (N–H···N interactions with distances ~2.84–2.94 Å), which inform structural validation .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer : Antibacterial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Antiproliferative activity is screened using MTT assays on cancer cell lines, while DNA interaction studies employ fluorescence quenching and UV-Vis titration to calculate intrinsic binding constants (Kb ~10⁴–10⁵ M⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrimidobenzimidazole core be addressed?

  • Methodological Answer : Regioselectivity in alkylation is influenced by steric and electronic factors. For example, sodium salts of the deprotonated N–H group preferentially react at the less hindered position. Computational modeling (e.g., DFT calculations) predicts favorable transition states, while HPLC-MS monitors reaction progress to isolate regioisomers. Methylation studies show ~70:30 selectivity for 2-substituted derivatives under kinetic control .

Q. What QSAR parameters predict the antibacterial efficacy of 2-tert-butyl derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models highlight lipophilicity (logP), polar surface area, and steric bulk as critical predictors. For pyrimidobenzimidazoles, a logP range of 2.5–3.5 correlates with enhanced membrane permeability, while bulky substituents (e.g., tert-butyl) improve target binding via hydrophobic interactions. Hammett σ values for substituents further refine activity predictions .

Q. How do supramolecular interactions (e.g., hydrogen bonding) influence crystallization and solubility?

  • Methodological Answer : X-ray crystallography reveals that N–H···N hydrogen bonds form centrosymmetric dimers (R₂²(8) motifs), reducing solubility in polar solvents. Introducing electron-withdrawing groups (e.g., bromo) strengthens C–H···π interactions (distances ~2.47–2.59 Å), altering crystal packing. Solubility can be modulated via co-crystallization with hydrophilic counterions .

Q. What mechanistic insights explain conflicting biological data across structural analogs?

  • Methodological Answer : Discrepancies in antiproliferative vs. antimicrobial activity arise from divergent molecular targets. For example, DNA intercalation dominates in cancer cells, while bacterial membrane disruption is sterol-dependent. Competitive binding assays (e.g., with ethidium bromide) and molecular docking (using PDB: 1BNA) differentiate modes of action. Analog-specific metabolism (e.g., CYP450-mediated oxidation) further modulates efficacy .

Q. How can computational tools optimize the design of adenosine receptor antagonists based on this scaffold?

  • Methodological Answer : Homology modeling of human A₂B receptors (based on templates like PDB: 4UHR) identifies key binding pockets. Docking studies (AutoDock Vina) prioritize derivatives with fused heterocycles (e.g., triazino-benzimidazoles) for improved affinity. Free-energy perturbation (FEP) calculations validate substitutions enhancing ΔGbinding (e.g., furan groups increase selectivity over A₁ receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.